molecular formula C28H29N3O4S3 B2485040 ethyl 2-(2-((5,6-dimethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate CAS No. 500112-47-0

ethyl 2-(2-((5,6-dimethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate

Cat. No.: B2485040
CAS No.: 500112-47-0
M. Wt: 567.74
InChI Key: SXFZUBDPHFSQLL-UHFFFAOYSA-N
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Description

The compound ethyl 2-(2-((5,6-dimethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate features a thieno[2,3-d]pyrimidin-4-one core fused with a cyclohepta[b]thiophene ring. Key structural elements include:

  • 5,6-Dimethyl groups on the pyrimidinone ring.
  • A phenyl group at position 3.
  • A thioacetamido linker connecting the pyrimidinone and cycloheptathiophene moieties.
  • An ethyl carboxylate group on the thiophene ring.

Synthesis: The compound is synthesized via a 12-hour reaction of a thioacetate precursor with hydrazine hydrate in ethanol, yielding 58% after purification . Spectroscopic characterization (IR) confirms carbonyl groups (amide C=O at 1687 cm⁻¹, hydrazide CO at 1645 cm⁻¹) and NH₂ stretches (3263–3323 cm⁻¹) .

Properties

IUPAC Name

ethyl 2-[[2-(5,6-dimethyl-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29N3O4S3/c1-4-35-27(34)23-19-13-9-6-10-14-20(19)38-25(23)29-21(32)15-36-28-30-24-22(16(2)17(3)37-24)26(33)31(28)18-11-7-5-8-12-18/h5,7-8,11-12H,4,6,9-10,13-15H2,1-3H3,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXFZUBDPHFSQLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCCC2)NC(=O)CSC3=NC4=C(C(=C(S4)C)C)C(=O)N3C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29N3O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

567.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-(2-((5,6-dimethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, particularly focusing on its antimicrobial and anticancer properties based on recent research findings.

Chemical Structure and Properties

The compound has a molecular formula of C26H25N3O4S3C_{26}H_{25}N_3O_4S_3 and a molecular weight of approximately 527.67 g/mol. Its structure includes multiple functional groups that may contribute to its biological activity, including thienopyrimidine and thiophene moieties.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of derivatives related to thienopyrimidine compounds. Notably:

  • Inhibition against Bacterial Strains : Research indicates that thienopyrimidine hybrids exhibit varying degrees of antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds derived from thienopyrimidine showed significant inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 62.5 µg/mL to 250 µg/mL depending on the specific derivative tested .
  • Antifungal Activity : The compound's derivatives also demonstrated antifungal activity against species such as Candida albicans. The best-performing derivatives achieved MIC values of 31.25 µg/mL against C. albicans and 62.5 µg/mL against C. parapsilosis, indicating a promising profile for antifungal applications .

Anticancer Activity

The anticancer potential of similar thienopyrimidine compounds has been explored in various studies:

  • Mechanism of Action : Compounds featuring the thienopyrimidine scaffold have been reported to inhibit key proteins involved in cancer cell proliferation. For example, inhibitors targeting Polo-like Kinase 1 (Plk1) have shown to induce mitotic arrest and apoptosis in cancer cell lines such as HeLa and L363 .
  • Structure-Activity Relationship (SAR) : SAR studies suggest that modifications to the thienopyrimidine core can significantly enhance anticancer activity. The introduction of specific substituents has been linked to improved binding affinity for target proteins associated with cancer progression .

Case Studies

Several case studies illustrate the biological efficacy of compounds related to this compound:

Study ReferenceBiological ActivityResults
AntibacterialSignificant inhibition against S. aureus (MIC: 62.5 µg/mL)
AnticancerInduced apoptosis in HeLa cells (GI50: 4.1 µM)
AntifungalEffective against C. albicans (MIC: 31.25 µg/mL)

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity:
Research indicates that compounds with thiophene and pyrimidine derivatives can exhibit significant antimicrobial properties. Ethyl 2-(2-(thioacetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene) derivatives have been evaluated for their antibacterial activities against various strains of bacteria. Studies have shown that these compounds can inhibit bacterial growth effectively, making them potential candidates for developing new antibiotics .

Antioxidant Properties:
Compounds similar to ethyl 2-(2-(thioacetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene) have demonstrated antioxidant activity in various studies. The presence of the thieno[2,3-d]pyrimidine moiety contributes to the radical scavenging ability of these compounds. This property is crucial for developing therapeutic agents aimed at oxidative stress-related diseases .

Anticancer Potential:
Research has explored the anticancer potential of various substituted thiophene derivatives. Ethyl 2-(2-(thioacetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene) may exhibit cytotoxic effects against cancer cell lines due to its structural features that allow interaction with biological targets involved in cell proliferation and apoptosis .

Synthetic Applications

The synthesis of ethyl 2-(2-(thioacetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene) involves multi-step reactions that can be optimized for the production of other related compounds. The methodologies developed for synthesizing this compound can be applied to create libraries of analogs for further biological evaluation.

Case Studies

Case Study 1: Antibacterial Evaluation
A study conducted by Madhavi et al. synthesized a series of thiophene derivatives similar to ethyl 2-(2-(thioacetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene). The antibacterial activity was assessed using agar diffusion methods against several bacterial strains. The results indicated that certain derivatives showed promising inhibitory effects with zones of inhibition ranging from 10 mm to 20 mm depending on the concentration used .

Case Study 2: Antioxidant Assessment
In another study focusing on antioxidant properties, compounds derived from substituted thiophenes were evaluated using DPPH radical scavenging assays. The results demonstrated that some derivatives exhibited significant scavenging activity comparable to standard antioxidants like ascorbic acid . This suggests potential applications in nutraceuticals and functional foods.

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

Compound 17 ()
  • Core: Shares the thieno[2,3-d]pyrimidin-4-one moiety.
  • Differences: Replaces the thioacetamido group with a thioacetohydrazide. Features a cyclohepta[4,5]thieno[2,3-d]pyrimidine ring system (vs. cyclohepta[b]thiophene in the target).
Ethyl 2-amino-6-boc-4,7-dihydrothieno[2,3-c]pyridine-3(5H)-carboxylate ()
  • Core: Thieno[2,3-c]pyridine (vs. pyrimidine in the target).
  • Differences: Contains a Boc-protected amine and lacks the pyrimidinone ring. Smaller dihydrothienopyridine ring system.
  • The Boc group adds steric bulk, which may hinder binding .
Example 62 ()
  • Core : Pyrazolo[3,4-d]pyrimidine with a chromen-4-one moiety.
  • Differences: Fluorophenyl and fluoro-chromenone substituents. Methyl carboxylate instead of ethyl.
  • Impact: Fluorine atoms enhance lipophilicity and metabolic stability, while the chromenone core may confer kinase inhibition activity distinct from the target’s antitumor effects .
Ethyl 2-(3-phenylthioureido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate ()
  • Core : Cyclopenta[b]thiophene (vs. cyclohepta).
  • Differences :
    • Thioureido substituent instead of thioacetamido.
    • Smaller cyclopentane ring.
  • The thioureido group may enhance metal chelation but reduce hydrolytic stability .

Spectroscopic and Physical Properties

Compound IR (cm⁻¹) Notable Features Reference
Target Compound 1645 (CO), 1687 (C=O), 3263–3323 (NH₂) Confirms hydrazide and amide groups
Compound 34 () - NMR shifts match friedelinol

The target’s IR data aligns with its functional groups, while NMR comparisons (e.g., ) highlight how ring size and substituents influence chemical shifts .

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